molecular formula C9H15NO2 B15240598 3-(Pyrrolidin-2-YL)pentane-2,4-dione

3-(Pyrrolidin-2-YL)pentane-2,4-dione

Cat. No.: B15240598
M. Wt: 169.22 g/mol
InChI Key: GRECREGGJXUEHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-YL)pentane-2,4-dione typically involves the reaction of pyrrolidine with pentane-2,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the diketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-YL)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-YL)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-pyrrolidin-2-ylpentane-2,4-dione

InChI

InChI=1S/C9H15NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h8-10H,3-5H2,1-2H3

InChI Key

GRECREGGJXUEHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCN1)C(=O)C

Origin of Product

United States

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